3-Indazol-1-ylcyclohexan-1-ol
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Overview
Description
3-Indazol-1-ylcyclohexan-1-ol is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indazol-1-ylcyclohexan-1-ol typically involves the formation of the indazole ring followed by its attachment to the cyclohexanol moiety. One common method involves the cyclization of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (S_NAr) ring closure . The reaction conditions often include the use of catalysts such as CuI and bases like K_2CO_3.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Indazol-1-ylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO_4 can be used.
Reduction: Common reducing agents include NaBH_4 (Sodium borohydride) and LiAlH_4 (Lithium aluminium hydride).
Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the indazole ring.
Scientific Research Applications
3-Indazol-1-ylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Indazol-1-ylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
Indazole: The parent compound, which shares the core bicyclic structure.
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceutical applications.
Uniqueness: 3-Indazol-1-ylcyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety, which can influence its physical and chemical properties. This structural feature can enhance its solubility and bioavailability compared to other indazole derivatives.
Properties
IUPAC Name |
3-indazol-1-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11-12,16H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUAWLFBGRZCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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